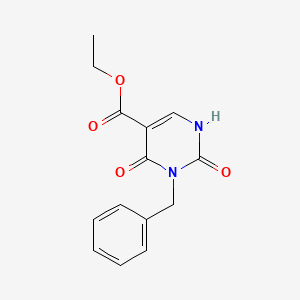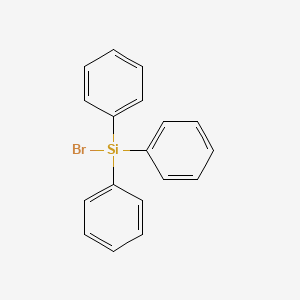
4-Keto-3'-hydroxy-beta,beta-carotene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxyechinenone is a keto-carotenoid pigment found in cyanobacteria and microalgae The chemical formula of 3’-Hydroxyechinenone is C40H54O2 . This compound is non-covalently bound in the orange carotenoid protein (OCP), which is a soluble protein involved in photoprotection and non-photochemical quenching of photosynthesis .
Méthodes De Préparation
3’-Hydroxyechinenone can be synthesized through various synthetic routes. One common method involves the oxidation of echinenone, which introduces a hydroxy group at the 3’ position . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods often rely on the extraction of 3’-Hydroxyechinenone from natural sources like cyanobacteria and microalgae .
Analyse Des Réactions Chimiques
3’-Hydroxyechinenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 3’ position can be further oxidized to form ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3’-Hydroxyechinenone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 3’-Hydroxyechinenone exerts its effects involves its binding to the orange carotenoid protein (OCP). Upon light activation, structural changes occur within both the carotenoid and the protein, leading to the conversion of an orange inactive form into a red active form . This activated form induces an increase in energy dissipation, leading to a decrease in the fluorescence of the phycobilisomes, the cyanobacterial antenna, and thus reducing the energy arriving at the reaction centers .
Comparaison Avec Des Composés Similaires
3’-Hydroxyechinenone is similar to other carotenoids such as echinenone and zeaxanthin. it is unique due to the presence of the hydroxy group at the 3’ position, which enhances its photoprotective properties . Similar compounds include:
Propriétés
Formule moléculaire |
C40H54O2 |
|---|---|
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-36-33(5)27-35(41)28-40(36,9)10)15-11-12-16-30(2)18-14-20-32(4)22-24-37-34(6)38(42)25-26-39(37,7)8/h11-24,35,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
Clé InChI |
ZRCXVNZZDQGBQT-DKLMTRRASA-N |
SMILES isomérique |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)


![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)
![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)



![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)



